molecular formula C19H32N2O B122444 N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine CAS No. 150627-13-7

N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine

Cat. No. B122444
M. Wt: 304.5 g/mol
InChI Key: ZIMJXOLOTWNYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine, also known as Flibanserin, is a drug that has been developed to treat hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition that affects a significant number of women, and it is characterized by a lack of sexual desire and a lack of interest in sexual activity. Flibanserin is a non-hormonal drug that works by targeting the brain's neurotransmitters to increase sexual desire and improve sexual function.

Mechanism Of Action

N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine works by targeting the brain's neurotransmitters, specifically serotonin, dopamine, and norepinephrine. It acts as a serotonin 1A receptor agonist and a serotonin 2A receptor antagonist, which leads to an increase in dopamine and norepinephrine levels in the brain. This increase in neurotransmitter levels is thought to be responsible for the increase in sexual desire and improvement in sexual function seen with N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine use.

Biochemical And Physiological Effects

N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine has been shown to have several biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in sexual desire and arousal. It also decreases the levels of serotonin, which is a neurotransmitter that can inhibit sexual desire and arousal. N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine has also been shown to have a positive effect on the hypothalamic-pituitary-gonadal axis, which is responsible for regulating sexual function.

Advantages And Limitations For Lab Experiments

N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine has several advantages for use in lab experiments. It is a non-hormonal drug, which makes it a safer alternative to hormonal therapies. It also has a well-defined mechanism of action, which makes it easier to study. However, N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine also has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to study long-term effects. It also has a narrow therapeutic window, which means that it can be difficult to determine the optimal dosage for use in lab experiments.

Future Directions

There are several future directions for research on N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine. One area of research is the use of N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine in men with sexual dysfunction. Another area of research is the use of N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine in combination with other drugs to improve sexual function. Additionally, there is a need for more research on the long-term effects of N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine use and its safety profile.

Synthesis Methods

The synthesis of N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine involves several steps. The first step is the synthesis of 4-methoxybenzyl chloride, which is then reacted with diethylamine to form N,N-diethyl-4-methoxybenzylamine. The next step involves the reaction of N,N-diethyl-4-methoxybenzylamine with 3-chloro-1-(3-pyrrolidin-1-yl)propan-1-one to form N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine.

Scientific Research Applications

N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine has been extensively studied in clinical trials to determine its efficacy in treating HSDD in women. The results of these trials have shown that N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine can significantly improve sexual desire and sexual function in women with HSDD. In addition to its use in treating HSDD, N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine has also been studied for its potential use in treating other conditions such as depression and anxiety.

properties

CAS RN

150627-13-7

Product Name

N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine

Molecular Formula

C19H32N2O

Molecular Weight

304.5 g/mol

IUPAC Name

N,N-diethyl-3-[3-[(4-methoxyphenyl)methyl]pyrrolidin-1-yl]propan-1-amine

InChI

InChI=1S/C19H32N2O/c1-4-20(5-2)12-6-13-21-14-11-18(16-21)15-17-7-9-19(22-3)10-8-17/h7-10,18H,4-6,11-16H2,1-3H3

InChI Key

ZIMJXOLOTWNYKF-UHFFFAOYSA-N

SMILES

CCN(CC)CCCN1CCC(C1)CC2=CC=C(C=C2)OC

Canonical SMILES

CCN(CC)CCCN1CCC(C1)CC2=CC=C(C=C2)OC

synonyms

CDR 87-209
CDR-87-209
CDRI 87-209
CDRI-87-209

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.